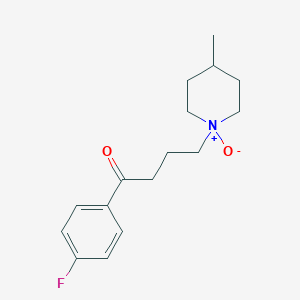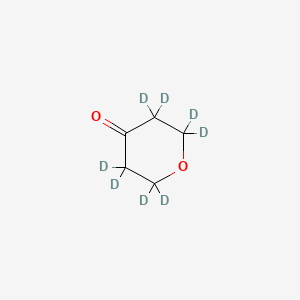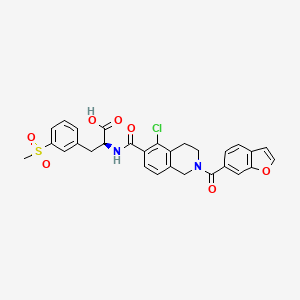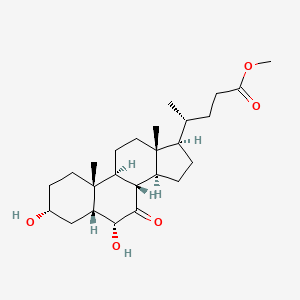![molecular formula C26H26O4 B15290403 ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process may involve the following steps:
Formation of the carboxylic acid intermediate: This can be achieved through various organic reactions, such as Friedel-Crafts acylation or other aromatic substitution reactions.
Esterification: The carboxylic acid intermediate is reacted with ethanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties or potential therapeutic applications.
Industry: Use in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate: A similar ester with a methyl group instead of an ethyl group.
Ethyl (E)-3-[3,4-dimethoxyphenyl]-2-methylprop-2-enoate: A compound with methoxy groups instead of phenylmethoxy groups.
Properties
Molecular Formula |
C26H26O4 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C26H26O4/c1-3-28-26(27)20(2)16-23-14-15-24(29-18-21-10-6-4-7-11-21)25(17-23)30-19-22-12-8-5-9-13-22/h4-17H,3,18-19H2,1-2H3/b20-16+ |
InChI Key |
GTKPAMBVBWSZMH-CAPFRKAQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
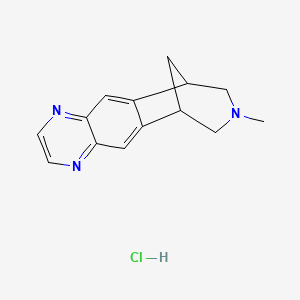
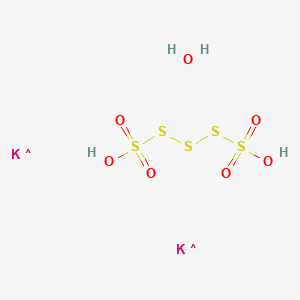
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
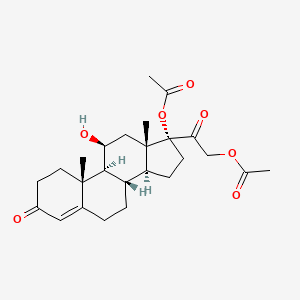
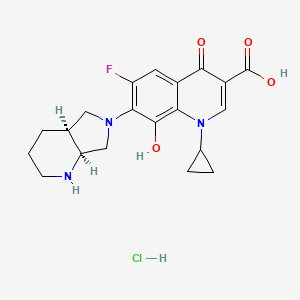

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)

